Sigma-1 Receptor Binding: Functionalized Derivative Demonstrates Target Engagement
While direct data on the parent ester is absent, a functionalized derivative, cis-(±)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(±)-PPCC], was synthesized to evaluate its activity as a sigma receptor ligand [1]. The (+)- and (-)-enantiomers of this derivative bind predominantly to sigma-1 receptors with reduced sigma-2 affinity. This demonstrates that the specific 1-(4-methylphenyl)cyclopropanecarboxylate scaffold can be successfully elaborated to generate compounds with measurable, selective biological activity [1].
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | Derivative (±)-PPCC shows predominant sigma-1 binding |
| Comparator Or Baseline | Unsubstituted phenyl or other heterocyclic analogs |
| Quantified Difference | Not quantified for parent compound |
| Conditions | In vitro radioligand binding assays |
Why This Matters
This validates the scaffold's utility as a starting point for developing biologically active molecules, a key criterion for procurement in a drug discovery setting.
- [1] Prezzavento, O., Campisi, A., Parenti, C., Ronsisvalle, S., Aricò, G., Arena, E., ... & Ronsisvalle, G. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. Journal of Medicinal Chemistry, 53(15), 5881-5885. View Source
